2-(2-Phenyl-1H-imidazol-1-yl)acetic acid
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Overview
Description
2-(2-Phenyl-1H-imidazol-1-yl)acetic acid is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a phenyl group attached to the imidazole ring, which is further connected to an acetic acid moiety. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenyl-1H-imidazol-1-yl)acetic acid typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles.
Industrial Production Methods
Industrial production of imidazole derivatives often employs large-scale organic synthesis techniques. The process may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as nickel or palladium are commonly used to facilitate the cyclization reactions.
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenyl-1H-imidazol-1-yl)acetic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The phenyl and imidazole rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced nitrogen atoms.
Scientific Research Applications
2-(2-Phenyl-1H-imidazol-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(2-Phenyl-1H-imidazol-1-yl)acetic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and as a ligand in coordination chemistry. The phenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
Imidazole-1-acetic acid: Lacks the phenyl group, resulting in different biological activities.
2-(1-Methyl-1H-imidazol-2-yl)acetic acid: Contains a methyl group instead of a phenyl group, altering its chemical properties.
1H-Imidazol-1-ylacetic acid: Similar structure but without the phenyl substitution.
Uniqueness
2-(2-Phenyl-1H-imidazol-1-yl)acetic acid is unique due to the presence of both the phenyl group and the imidazole ring, which confer distinct chemical and biological properties. The phenyl group enhances its hydrophobic interactions, while the imidazole ring provides versatility in coordination chemistry and biological activity.
Properties
IUPAC Name |
2-(2-phenylimidazol-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-10(15)8-13-7-6-12-11(13)9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDMXDZDPSAAPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10389818 |
Source
|
Record name | (2-Phenyl-1H-imidazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10389818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
842958-44-5 |
Source
|
Record name | (2-Phenyl-1H-imidazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10389818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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